molecular formula C16H19N3O3S B7137480 N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide

Cat. No.: B7137480
M. Wt: 333.4 g/mol
InChI Key: GVZKKKIZGYOSSX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring, a methyl group, and a methylsulfonylbenzamide moiety

Properties

IUPAC Name

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-18(2)15-14(6-5-11-17-15)19(3)16(20)12-7-9-13(10-8-12)23(4,21)22/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZKKKIZGYOSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)N(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The use of environmentally benign reagents and solvents is also emphasized to ensure sustainability and compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide
  • 4-(dimethylamino)pyridine
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-4-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

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